Cas no 71470-41-2 (Ethyl 4-aminopyrimidine-2-carboxylate)

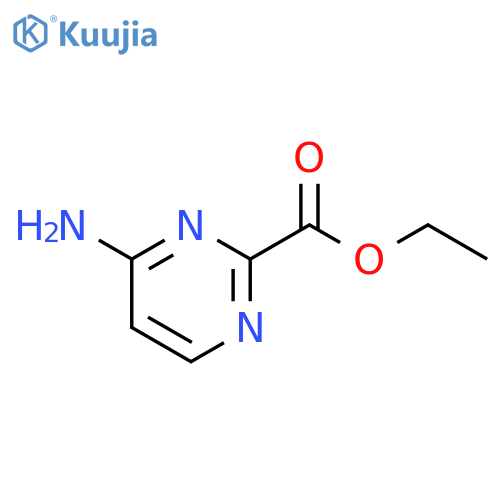

71470-41-2 structure

商品名:Ethyl 4-aminopyrimidine-2-carboxylate

Ethyl 4-aminopyrimidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-aminopyrimidine-2-carboxylate

- 2-Pyrimidinecarboxylic acid, 4-amino-, ethyl ester

- 2-Pyrimidinecarboxylicacid, 4-amino-, ethyl ester

- AMMD00051

- YHDZCFILDSOJRF-UHFFFAOYSA-N

- ethyl 4-azanylpyrimidine-2-carboxylate

- RP23008

- FCH1152905

- AM86025

- AX8159718

- AB0026389

- ST2412991

- AB1010253

- W8041

- 4-Amino-pyrimidine-2-carboxylic acid ethyl ester

- CS-W006613

- 2-Pyrimidinecarboxylicacid,4-amino-,ethyl ester

- SCHEMBL10829516

- AKOS015854821

- FT-0649815

- EN300-131555

- SB38423

- 71470-41-2

- MFCD11973676

- A837192

- J-520971

- DTXSID80516750

- 4-amino-2-pyrimidinecarboxylic acid ethyl ester

- SY106290

- DS-11201

- Ethyl4-aminopyrimidine-2-carboxylate

-

- MDL: MFCD11973676

- インチ: 1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)

- InChIKey: YHDZCFILDSOJRF-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=NC([H])=C([H])C(N([H])[H])=N1)=O)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 167.06900

- どういたいしつりょう: 167.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 350.5±34.0 °C at 760 mmHg

- フラッシュポイント: 165.8±25.7 °C

- PSA: 78.10000

- LogP: 0.81670

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Ethyl 4-aminopyrimidine-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-aminopyrimidine-2-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-aminopyrimidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM129359-250mg |

ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 95%+ | 250mg |

$84 | 2024-07-24 | |

| abcr | AB437030-1 g |

Ethyl 4-aminopyrimidine-2-carboxylate; . |

71470-41-2 | 1g |

€272.60 | 2023-04-23 | ||

| Enamine | EN300-131555-0.05g |

ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 0.05g |

$600.0 | 2023-06-06 | ||

| Enamine | EN300-131555-0.1g |

ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 0.1g |

$628.0 | 2023-06-06 | ||

| TRC | E899653-250mg |

Ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 250mg |

$546.00 | 2023-05-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0405-1g |

4-Amino-pyrimidine-2-carboxylic acid ethyl ester |

71470-41-2 | 95% | 1g |

¥6977.66 | 2025-01-21 | |

| Enamine | EN300-131555-5.0g |

ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 5g |

$2070.0 | 2023-06-06 | ||

| eNovation Chemicals LLC | D408776-1g |

ETHYL 4-AMINOPYRIMIDINE-2-CARBOXYLATE |

71470-41-2 | 95% | 1g |

$245 | 2024-05-24 | |

| Matrix Scientific | 073160-5g |

Ethyl 4-aminopyrimidine-2-carboxylate, 95+% |

71470-41-2 | 95+% | 5g |

$1325.00 | 2023-09-06 | |

| Chemenu | CM129359-1g |

ethyl 4-aminopyrimidine-2-carboxylate |

71470-41-2 | 95%+ | 1g |

$179 | 2024-07-24 |

Ethyl 4-aminopyrimidine-2-carboxylate 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

71470-41-2 (Ethyl 4-aminopyrimidine-2-carboxylate) 関連製品

- 71470-40-1(Methyl 4-aminopyrimidine-2-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

atkchemica

(CAS:71470-41-2)Ethyl 4-aminopyrimidine-2-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:71470-41-2)Ethyl 4-aminopyrimidine-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):319.0